molecular formula C9H20O B1584833 4-Nonanol CAS No. 5932-79-6

4-Nonanol

Cat. No. B1584833
CAS RN: 5932-79-6
M. Wt: 144.25 g/mol
InChI Key: IXUOEGRSQCCEHB-UHFFFAOYSA-N
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Description

4-Nonanol is a chemical compound with the molecular formula C9H20O . It is also known as Pentyl propyl carbinol .


Molecular Structure Analysis

The molecular structure of 4-Nonanol consists of nine carbon atoms, twenty hydrogen atoms, and one oxygen atom . The structure can be represented as CH3(CH2)4CH(OH)CH2CH2CH3 .


Physical And Chemical Properties Analysis

4-Nonanol has a density of 0.8±0.1 g/cm3, a boiling point of 192.5±0.0 °C at 760 mmHg, and a flash point of 79.5±6.5 °C . It also has a molar refractivity of 45.2±0.3 cm3 .

Scientific Research Applications

Organic Synthesis

4-Nonanol: is a valuable compound in organic synthesis. It serves as a building block for the synthesis of various chemical compounds. Its structure allows for modifications that can lead to the creation of complex molecules used in pharmaceuticals, agrochemicals, and materials science .

Pharmaceutical Research

In pharmaceutical research, 4-Nonanol can be used as a solvent or a reagent in the synthesis of drug molecules. Its properties may also be harnessed in the formulation of certain medications where it can act as a stabilizer or an intermediate .

Environmental Science

4-Nonanol: has potential applications in environmental science, particularly in the synthesis of environmentally friendly materials. It could be used in creating biodegradable polymers or as a green solvent that minimizes environmental impact .

Food Industry

The food industry could utilize 4-Nonanol in the development of flavors and fragrances. Its molecular structure can be part of synthetic pathways to create complex flavors or as an extractant in the purification of food additives .

Cosmetic Industry

In the cosmetic industry, 4-Nonanol might find applications as an emollient or a fragrance component. Its non-toxic nature makes it suitable for skin care products, and its volatility can be beneficial in perfumes .

Materials Science

4-Nonanol: is relevant in materials science for the synthesis of new materials. It can be used to modify surface properties or as a polymerization agent to create novel plastics with specific characteristics .

Safety And Hazards

4-Nonanol is combustible and may cause skin irritation and serious eye damage . It is also toxic to aquatic life . Safety measures include wearing protective gloves and eye protection, ensuring adequate ventilation, and avoiding release to the environment .

properties

IUPAC Name

nonan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-5-6-8-9(10)7-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUOEGRSQCCEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884202
Record name 4-Nonanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nonanol

CAS RN

5932-79-6, 52708-03-9
Record name 4-Nonanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nonanol
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Record name 4-Nonanol, (4S)-
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Record name 4-Nonanol
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Record name 4-Nonanol
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URL https://comptox.epa.gov/dashboard/DTXSID60884202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.163
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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